molecular formula C26H24FN3O4 B11425760 2-[3-(4-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[3-(4-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11425760
M. Wt: 461.5 g/mol
InChI Key: KSVOEJFJUDWWRZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a diverse range of applications. Its chemical structure consists of several functional groups, including an imidazolidinone ring, a benzyl group, and an acetamide moiety. The presence of fluorine, methyl, and methoxy substituents adds to its complexity and reactivity.

Preparation Methods

Synthetic Routes::

    Benzylamine Derivative Synthesis:

Reaction Conditions::
  • Reactions occur under mild conditions to preserve functional groups.
  • Solvents like dichloromethane or acetonitrile are commonly used.
  • Catalysts or activating agents may be necessary for specific steps.
Industrial Production::
  • Industrial-scale synthesis involves optimization for yield, cost, and safety.
  • Continuous flow processes or batch reactions are employed.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The benzyl group can undergo oxidation to form benzoic acid derivatives.

    Reduction: Reduction of the imidazolidinone ring or other functional groups.

    Substitution: Benzylic positions are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions::

    N-Bromosuccinimide (NBS): Used for benzylic bromination.

    Hydrogenation Catalysts: For reduction reactions.

    Strong Bases: To deprotonate acidic hydrogens.

Major Products::
  • Benzylic bromination yields the corresponding bromide.
  • Reduction of the imidazolidinone ring leads to the corresponding amine.

Scientific Research Applications

    Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.

    Chemical Biology: Used as a probe in biological studies.

    Materials Science: Explored for its unique properties in materials design.

Mechanism of Action

    Targets: Interacts with specific receptors or enzymes.

    Pathways: Modulates cellular processes, signaling cascades, or metabolic pathways.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related compounds.

    Similar Compounds: Explore analogs or structurally related molecules.

Properties

Molecular Formula

C26H24FN3O4

Molecular Weight

461.5 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C26H24FN3O4/c1-17-3-11-21(12-4-17)30-25(32)23(15-24(31)28-20-9-13-22(34-2)14-10-20)29(26(30)33)16-18-5-7-19(27)8-6-18/h3-14,23H,15-16H2,1-2H3,(H,28,31)

InChI Key

KSVOEJFJUDWWRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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